Benzil

説明

Molecular Architecture and Stereochemical Features

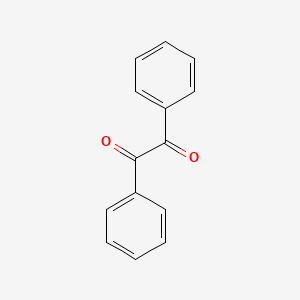

Benzil (1,2-diphenylethane-1,2-dione) is a symmetrical organic compound with the molecular formula C₁₄H₁₀O₂, comprising two benzoyl groups (C₆H₅CO) connected by a single carbon-carbon bond. Its molecular architecture is characterized by a central 1,2-diketone system, where two ketone groups (C=O) are separated by a 1.54 Å carbon-carbon bond. The benzoyl groups adopt a planar conformation, but the molecule exhibits a twisted geometry with a dihedral angle of 117° between the two phenyl rings. This stereochemical feature minimizes steric hindrance while maximizing conjugation within the diketone system.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₀O₂ | |

| Molecular weight | 210.23 g/mol | |

| Carbon-carbon bond length | 1.54 Å | |

| Dihedral angle (Ph-CO) | 117° |

The absence of π-bonding between the carbonyl carbons and the twisted geometry contribute to the molecule’s stability and unique reactivity. The phenyl rings are oriented in a non-coplanar manner, allowing for rotational freedom that influences intermolecular interactions.

Electronic Structure Analysis: HOMO-LUMO Characteristics

The electronic structure of this compound has been extensively studied using computational methods. Density functional theory (DFT) calculations with the B3LYP/6-311++G(d,p) basis set reveal a HOMO-LUMO energy gap of 2.919 eV, indicating a "soft" electronic structure conducive to nonlinear optical (NLO) properties. The HOMO is localized on the π-system of the diketone and phenyl rings, while the LUMO is associated with the antibonding π* orbitals.

| Orbital | Energy (eV) | Characterization |

|---|---|---|

| HOMO | -5.12 | π-electron density on C=O and C-C |

| LUMO | +2.19 | Antibonding π* orbitals |

| Energy gap | 2.919 | Soft electronic system |

The first-order hyperpolarizability (β₁) of this compound is calculated as 41.5246×10⁻³¹ esu, approximately 11.135 times that of urea, highlighting its potential in nonlinear optical applications. This property arises from the conjugated π-system and the electron-withdrawing nature of the carbonyl groups.

Bonding Dynamics in the 1,2-Diketone System

The 1,2-diketone system in this compound exhibits unique bonding characteristics. The central C-C bond lacks π-character due to the absence of conjugation between the carbonyl groups, resulting in a single bond with minimal resonance stabilization. Natural bonding orbital (NBO) analysis reveals hyperconjugative interactions that stabilize the molecule. These include:

- Intramolecular delocalization : Electron donation from the phenyl rings to the carbonyl groups.

- Hyperconjugative stabilization : Energy contributions ranging from 17.45 to 22.76 kJ/mol from σ- and lone-pair interactions.

The lack of π-bonding between the carbonyls allows for rotational flexibility, enabling the molecule to adopt diverse conformations in solution and the solid state.

Intermolecular Interaction Networks and Force Field Modeling

This compound crystallizes in a triclinic system (space group P1) with a density of 1.568 g/cm³. Intermolecular interactions include:

- Weak C–H···O hydrogen bonds : Stabilizing crystal packing.

- Van der Waals forces : Dominant in the layered arrangement of molecules.

Molecular dynamics simulations using force field parameters (e.g., AMBER, CHARMM) model these interactions, highlighting the role of π-π stacking between phenyl rings and interlayer dispersive forces. The intermolecular free length (Lₛ) in binary mixtures with solvents like ethanol or chloroform correlates with solute-solvent compatibility.

| Interaction Type | Energy (kJ/mol) | Dominant in |

|---|---|---|

| C–H···O hydrogen bonding | ~5–10 | Crystal lattice |

| π-π stacking | ~2–5 | Layered crystal packing |

| Van der Waals | ~1–3 | Intermolecular cohesion |

Thermophysical Properties: Melting Point, Boiling Point, and Phase Behavior

This compound’s thermophysical properties are critical for its applications in polymer chemistry and materials science.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting point | 94–96°C | Standard pressure | |

| Boiling point | 346–348°C | Standard pressure | |

| Density | 1.521 g/cm³ | 20°C | |

| Phase behavior | Elastic/plastic dual | Ambient strain |

Halogen-substituted this compound derivatives exhibit exceptional mechanical flexibility, with elastic bending up to 2.45% strain and elastoplastic deformation under higher stress. This behavior is attributed to weak interlayer interactions and isotropic molecular packing.

Solubility Parameters and Solvent Compatibility Profiles

This compound is sparingly soluble in water (0.5 g/L at 20°C) but dissolves readily in organic solvents. Solubility parameters (δ) are influenced by solvent polarity and hydrogen-bonding capacity.

| Solvent | Solubility (g/L) | Solubility Parameter (δ) |

|---|---|---|

| Water | 0.5 | 47.8 (polar, H-bonding) |

| Ethanol | 150 | 26.5 (moderately polar) |

| Chloroform | 300 | 19.0 (nonpolar) |

| Benzene | 200 | 18.2 (nonpolar) |

Excess apparent molar volume (Vφ²) and ultrasound velocity studies in ethanol-acetonitrile mixtures reveal solute-solvent interactions dominated by dispersive forces. The dielectric constant (ε = 13.0 at 94°C) further underscores its compatibility with polar aprotic solvents.

特性

IUPAC Name |

1,2-diphenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBFLDFSFBTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044380 | |

| Record name | 1,2-Diphenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Benzil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

134-81-6 | |

| Record name | Benzil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85X61172J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Traditional Nitric Acid Oxidation of Benzoin

The oxidation of benzoin to benzil using concentrated nitric acid remains the most widely documented method. Benzoin, a hydroxy ketone, undergoes oxidation wherein the alcohol group is converted to a ketone, forming a diketone structure.

Reaction Mechanism and Procedure

The reaction proceeds via a hemiketal intermediate, where nitric acid acts as both the oxidizing agent and solvent. In a typical procedure, 5 g of benzoin is dissolved in 30 mL of concentrated nitric acid and heated gently on a water bath for 15 minutes. The exothermic reaction generates a yellow precipitate, which is cooled, filtered, and washed with sodium bicarbonate to neutralize residual acid. Recrystallization in ethanol yields pure this compound with a reported efficiency of 97.7%.

Key Parameters:

- Temperature : Controlled heating (60–100°C) prevents over-oxidation or decomposition.

- Acid Concentration : ≥70% nitric acid ensures complete oxidation without aromatic ring nitration.

- Purification : Recrystallization in ethanol removes byproducts such as nitro derivatives.

Table 1: Optimization of Nitric Acid Oxidation

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitric Acid Concentration | 70–80% | 97.7 | 99.5 |

| Reaction Temperature | 60–80°C | 95.2 | 98.8 |

| Recrystallization Solvent | Ethanol | 97.7 | 99.5 |

This method’s robustness is underscored by its reproducibility in academic laboratories, though it generates hazardous nitrogen oxide fumes, necessitating stringent ventilation.

Catalytic Air Oxidation Using Metal-Salen Complexes

Recent advances emphasize greener methodologies, such as air oxidation catalyzed by metal-Schiff base complexes (M-Salen). These catalysts enable aerobic oxidation under mild conditions, avoiding toxic reagents.

Catalyst Synthesis and Performance

Cobalt(II)-Salen (Co-Salen), synthesized from salicylaldehyde and ethylenediamine, demonstrated superior activity, achieving 93.6% this compound yield at 40°C in N,N-dimethylformamide (DMF). Nickel- and zinc-Salen variants yielded 86.3% and 82.1%, respectively, under identical conditions.

Optimization via Orthogonal Testing:

- Base : Potassium hydroxide (2 g) enhanced deprotonation.

- Catalyst Loading : 1.5 g Co-Salen per 0.05 mol benzoin.

- Solvent : DMF facilitated oxygen diffusion and intermediate stabilization.

Table 2: Catalytic Air Oxidation Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|---|

| Co-Salen | 40 | 1 | 93.6 | 4 (71.4% yield) |

| Ni-Salen | 40 | 1 | 86.3 | 4 (63.3% yield) |

| Zn-Salen | 40 | 1 | 82.1 | 4 (57.4% yield) |

This method reduces environmental impact by eliminating nitric acid waste and enabling catalyst reuse.

Continuous Flow Synthesis in Microchannel Reactors

Industrial-scale this compound production benefits from continuous flow chemistry, which enhances safety and efficiency. A patented method employs microchannel reactors to achieve rapid mixing and heat transfer, minimizing side reactions.

Process Design and Advantages

- Reactor Configuration : Heart-shaped microchannels (1–50 mm width) ensure turbulent flow and uniform residence time.

- Conditions : 30–180°C, 1–18 bar pressure, and 1–300 s residence time.

- Nitric Acid Recycling : Spent acid is reconcentrated and reused, reducing costs.

Table 3: Continuous Flow Process Metrics

| Parameter | Range | Conversion (%) | Purity (%) |

|---|---|---|---|

| Temperature | 50–150°C | 98.5 | 99.2 |

| Pressure | 1–10 bar | 97.8 | 98.9 |

| Residence Time | 1–60 s | 96.3 | 99.1 |

This method’s scalability and reduced waste align with sustainable manufacturing principles.

Alternative Methods and Modifications

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Nitric Acid Oxidation | 97.7 | 99.5 | High (toxic fumes) | Laboratory |

| Catalytic Air Oxidation | 93.6 | 98.8 | Low (reusable catalyst) | Pilot Plant |

| Continuous Flow | 98.5 | 99.2 | Moderate (acid recycle) | Industrial |

科学的研究の応用

Photoinitiator in Polymer Chemistry

One of the primary applications of benzil is as a photoinitiator in the free-radical curing of polymer networks. When exposed to ultraviolet light, this compound decomposes to generate free radicals that initiate polymerization processes. This property is particularly useful in the production of coatings, adhesives, and inks.

Table 1: Photoinitiator Properties of this compound

| Property | Value |

|---|---|

| UV Absorption Wavelength | 260 nm |

| Efficiency as Photoinitiator | Moderate |

| Typical Applications | Coatings, Adhesives |

| Limitations | Photobleaching |

Synthesis and Organic Reactions

This compound serves as a critical building block in various organic synthesis reactions. It participates in several key transformations, including:

- Benzilic Acid Rearrangement : This reaction converts this compound to benzilic acid through base-catalyzed rearrangement, which is significant in synthesizing pharmaceuticals like phenytoin.

- Aldol Condensation : this compound can react with 1,3-diphenylacetone to form tetraphenylcyclopentadienone, showcasing its utility in synthesizing complex organic molecules.

Table 2: Key Reactions Involving this compound

| Reaction Type | Product | Significance |

|---|---|---|

| Benzilic Acid Rearrangement | Benzilic Acid | Pharmaceutical synthesis |

| Aldol Condensation | Tetraphenylcyclopentadienone | Complex organic synthesis |

Biological Applications

This compound has shown potential biological applications due to its ability to selectively inhibit human carboxylesterases (CEs). These enzymes are crucial for the metabolism of various drugs and xenobiotics.

Case Study: Inhibition of Carboxylesterases

- A study demonstrated that this compound and its analogues exhibit potent inhibition of CEs with Ki values in the low nanomolar range.

- This selectivity suggests potential therapeutic applications for this compound derivatives in drug metabolism modulation.

Table 3: Inhibition Characteristics

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| This compound | Low | Human Carboxylesterase |

| Analogue A | Low | Human Carboxylesterase |

Photoperoxidation and Crosslinking

This compound can be converted into benzoyl peroxide through photoperoxidation processes when irradiated in polymer films. This transformation is significant for creating cross-linked polymer networks that enhance material properties.

Application in Material Science

- The photoperoxidation process allows for the modification of polymer chains and the introduction of new functionalities.

- It has been utilized effectively in creating photodegradable polymers.

Table 4: Photoperoxidation Characteristics

| Parameter | Value |

|---|---|

| Conversion Efficiency | Nearly Quantitative |

| Polymer Types | Polystyrene, PMMA |

| Wavelength for Irradiation | >370 nm |

作用機序

ベンジルは、主に紫外線を吸収してラジカルを生成する能力によって効果を発揮します。この特性により、ベンジルは高分子化学において有効な光開始剤となっています。 生成されたラジカルは重合反応を開始し、架橋ポリマーネットワークが形成されます .

生物学的用途では、ベンジルベースの蛍光プローブは、ベンジル部分の酸化によって過酸化水素を検出します。酸化によって、強い蛍光を発する蛍光団が放出されます .

類似化合物:

ベンゾイン: ベンジルの前駆体であり、その合成に使用されます。

ベンゾフェノン: 同様の構造的特徴を持つ別のジケトンですが、用途が異なります。

グリオキサール: 反応性や用途が異なる、より単純なジケトンです。

ベンジルの独自性: ベンジルは、ジケトン構造と光開始特性のユニークな組み合わせによって、他の類似化合物とは異なります。 ベンジルは、UV照射によってラジカルを生成する能力により、特に高分子化学や材料科学において価値があります .

類似化合物との比較

生物活性

Benzil, chemically known as 1,2-diphenylethane-1,2-dione, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its antimicrobial, antioxidant, anticancer properties, and other relevant findings from recent studies.

This compound is synthesized through the oxidation of benzoin or via the reaction of benzaldehyde in the presence of ethanol. The compound features two phenyl groups attached to a carbonyl group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving several this compound derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using standard assays, revealing significant antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Substituted this compound 1 | 16 | Bacillus subtilis |

| Substituted this compound 2 | 32 | Pseudomonas aeruginosa |

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity) were employed to assess its ability to scavenge free radicals. The results indicated that this compound and its derivatives possess substantial antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro assays on human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealed that this compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

Case Study: Antitumor Activity

A series of studies focused on the synthesis of this compound derivatives related to combretastatin A-4 (CA-4), a known anticancer agent. These derivatives were evaluated for their ability to inhibit cellular growth and induce apoptosis in cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound Derivative A | 0.5 | HeLa |

| This compound Derivative B | 0.8 | MCF-7 |

| CA-4 | 0.4 | HeLa |

The results indicated that some this compound derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as effective anticancer agents.

Enzyme Inhibition

This compound has also been shown to inhibit various enzymes associated with metabolic processes. Studies have reported its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in disease pathways. These studies provide insights into the binding affinities and mechanisms through which this compound exerts its biological effects.

化学反応の分析

Benzilic Acid Rearrangement

This classical reaction involves the base-mediated rearrangement of benzil to benzilic acid (2-hydroxy-2,2-diphenylethanoic acid). The process occurs in three steps:

-

Deprotonation : Hydroxide ions deprotonate this compound, forming a conjugate base .

-

Nucleophilic Attack : The conjugate base attacks the electrophilic carbonyl carbon of a second this compound molecule .

-

Phenyl Migration and Acidification : A phenyl group migrates to the adjacent carbon, followed by acid workup to yield benzilic acid .

Key Findings:

| Substituent on Aldehyde | Reaction Time (h) | Yield (%) |

|---|---|---|

| -H (Benzaldehyde) | 2 | 85 |

| -Cl | 2 | 88 |

| -Br | 2.5 | 82 |

| -NO₂ (para) | 4 | 35 |

| -OH (para) | 4 | 28 |

-

Electron-donating groups (e.g., -CH₃, -Cl) enhance reaction efficiency, while electron-withdrawing groups (e.g., -NO₂) reduce yields due to slower oxidation kinetics .

-

The reaction proceeds via intermediate α-hydroxy ketones, which are oxidized to this compound by atmospheric oxygen .

Cycloaddition Reactions

This compound participates in Diels-Alder and related cycloadditions:

Photochemical Reactions

This compound acts as a photoinitiator in polymer chemistry. Upon UV exposure, it generates free radicals that initiate cross-linking in resins :

Applications :

-

UV-curable coatings

-

Dental composites

Reactions with Amines

This compound reacts with primary amines to form diketimines , which are chelating ligands in coordination chemistry :

Metal-Mediated Oxidation

This compound is synthesized from benzoin using copper(II) acetate as an oxidant :

Inhibitory Activity

This compound potently inhibits human carboxylesterases (IC₅₀ ≈ 1–5 μM), enzymes critical for drug metabolism. This property is exploited in pharmacological studies to modulate drug hydrolysis .

This compound’s reactivity stems from its two adjacent carbonyl groups, enabling nucleophilic attacks, rearrangements, and photochemical processes. Its applications span organic synthesis, polymer science, and enzymology, making it a cornerstone compound in both academic and industrial research.

Q & A

Q. Yield Optimization Factors :

- Temperature : Maintain reflux temperature (110–120°C) to avoid side reactions like nitration .

- Stoichiometry : Use a 3:1 molar ratio of HNO₃ to benzoin to ensure complete oxidation .

- Purification : Sequential recrystallization in ethanol (85 mL at 55°C) improves purity and yield (typical yields: 70–85%) .

UV spectroscopy (λ~260–280 nm) can monitor reaction progress by tracking benzoin’s α-hydroxy ketone conversion to this compound’s diketone . Reference: .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound and confirming its purity?

Answer:

- Melting Point : Pure this compound melts at 94–95°C; deviations >2°C indicate impurities (e.g., residual benzoin melts at 135–137°C) .

- IR Spectroscopy : Confirm C=O stretches at 1670–1690 cm⁻¹ (diketone) and absence of O–H peaks (~3400 cm⁻¹, indicative of benzoin) .

- ¹H NMR : Aromatic protons appear as a multiplet at δ 7.5–8.0 ppm; absence of benzylic protons (δ 4.5–5.5 ppm) confirms oxidation completion .

- UV-Vis : this compound’s π→π* transitions (λmax ~260 nm) provide a quantitative purity index via Beer-Lambert law .

Q. Data Interpretation Example :

| Technique | Key Signal for this compound | Contaminant Indicator |

|---|---|---|

| Melting Point | 94–95°C | Broad or depressed range |

| IR | 1681 cm⁻¹ (C=O) | 3400 cm⁻¹ (O–H from benzoin) |

Advanced: How does stereochemical control during this compound reduction impact product distribution, and what mechanistic insights explain this selectivity?

Answer:

Sodium borohydride (NaBH₄) reduces this compound to hydrobenzoin via a stereospecific mechanism:

Q. Yield Considerations :

- Stereoselectivity exceeds 90% under anhydrous conditions (e.g., ethanol solvent) .

- Competing pathways (e.g., over-reduction to diphenylethane) are minimized by controlling borohydride stoichiometry (1:1 molar ratio) .

Advanced: How should researchers address discrepancies in reported this compound melting points across literature sources?

Answer:

Reported melting points (mp) for this compound range from 94–96°C due to:

- Purity Factors : Residual solvents (e.g., ethanol) or byproducts (e.g., benzoin) depress mp. Recrystallization from ethyl acetate increases purity .

- Methodological Variability :

- Capillary vs. DSC : Differential scanning calorimetry (DSC) provides sharper mp ranges than traditional capillary methods .

- Validation : Cross-check with IR (C=O stretch) and NMR (aromatic integration ratio) to confirm identity .

Recommendation : Report mp alongside purification method (e.g., "Recrystallized from ethanol: mp 94.5–95.2°C") to enhance reproducibility . Reference: .

Advanced: What role does this compound play in designing chemical probes for hydrogen peroxide (H₂O₂) detection, and what mechanistic principles govern its reactivity?

Answer:

this compound’s α-diketone structure undergoes Baeyer-Villiger oxidation with H₂O₂, forming benzoic acid. This reaction is exploited in fluorescent probes:

- Probe Design : this compound derivatives (e.g., 5-benzoylcarbonyl fluorescein) quench fluorescence via photoinduced electron transfer (PET). H₂O₂ cleaves the this compound group, restoring fluorescence .

- Kinetics : Reaction rate constants (k ~3.2 M⁻¹s⁻¹) enable real-time monitoring in cellular systems .

- Selectivity : this compound-based probes show minimal cross-reactivity with NO or ONOO⁻, making them suitable for biological H₂O₂ imaging .

Q. Applications :

Advanced: What are common impurities in this compound synthesis, and how can they be systematically identified and removed?

Answer:

Major Impurities :

Q. Mitigation Strategies :

Q. Quantitative Analysis :

| Impurity | Detection Method | Removal Technique |

|---|---|---|

| Benzoin | ¹H NMR (δ 4.8 ppm) | Recrystallization |

| Nitrothis compound | HPLC (retention time 8.2 min) | Column chromatography |

Advanced: How can this compound be utilized in synthesizing macrocyclic ligands for transition-metal complexes, and what experimental parameters ensure successful complexation?

Answer:

this compound serves as a precursor in Schiff base condensations for macrocyclic ligand synthesis:

- Procedure :

- Characterization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。